molecular formula C19H21NO2 B1593606 1-Benzyl-4-phenylpiperidine-4-carboxylic acid CAS No. 61886-17-7

1-Benzyl-4-phenylpiperidine-4-carboxylic acid

Cat. No.: B1593606
CAS No.: 61886-17-7
M. Wt: 295.4 g/mol
InChI Key: RYTBNRKHWAWLPQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid involves several steps, typically starting with the formation of the piperidine ring. One common method includes the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring . Industrial production methods often involve similar multi-step synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is not fully understood. as an impurity in pethidine hydrochloride synthesis, it may interact with opioid receptors, similar to pethidine, which acts as an agonist at the μ-opioid receptor . This interaction could potentially influence the analgesic effects of the final product.

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTBNRKHWAWLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210874
Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61886-17-7
Record name 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid
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Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
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Record name 61886-17-7
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Record name 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
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Record name 1-benzyl-4-phenylpiperidine-4-carboxylic acid
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Synthesis routes and methods

Procedure details

106 ml of a 30 % NAOH solution is added to a suspension of 100 g of 4-carboxy-4-phenylpiperidine p-toluenesulfonate in 600 ml of water, then the thus obtained solution is cooled to 5° C., a solution of 47.6 g of bromide benzyl in 100 ml of acetone is added dropwise and left under stirring for 1 hour while the temperature being allowed to rise to RiT. The acetone is evaporated under vacum, and the pH of the remaining aqueous phase is brought to 9.5 by adding concentrated aqueous solution of HCl, then the pH is adjusted to 8.5 by adding a 2N HCl solution. The precipitate formed is wrung and washed with water and then with acetone to give 70 g of the expected compound, M.p.=286° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
bromide benzyl
Quantity
47.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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